molecular formula C7H14N2 B131611 cis-Octahydropyrrolo[3,4-b]pyridine CAS No. 147459-51-6

cis-Octahydropyrrolo[3,4-b]pyridine

Cat. No.: B131611
CAS No.: 147459-51-6
M. Wt: 126.2 g/mol
InChI Key: KSCPLKVBWDOSAI-RQJHMYQMSA-N
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Chemical Reactions Analysis

cis-Octahydropyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenated sulfoxides for halogenation, alkali metal salts for cyclization, and hydrogen gas for hydrogenation . The major products formed from these reactions are typically intermediates used in the synthesis of pharmaceuticals like moxifloxacin .

Comparison with Similar Compounds

cis-Octahydropyrrolo[3,4-b]pyridine can be compared to other nitrogen-containing heterocycles such as:

The uniqueness of this compound lies in its specific structure and its role as a key intermediate in the synthesis of moxifloxacin, highlighting its importance in medicinal chemistry .

Properties

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPLKVBWDOSAI-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252010
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID401252010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151213-42-2
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151213-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR)
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Synthesis routes and methods

Procedure details

69 g (0.32 mol) of 6-benzyl-octahydropyrrolo[3,4-b]pyridine are hydrogenated in 450 ml of methanol over 7 g of palladium-on-active charcoal (5% strength) at 90° C./90 bar in the course of 3 hours. The catalyst is then filtered off, the filtrate is concentrated and the residue is distilled. 33.8 g (84.% of theory) of a colorless solid having a melting point of 65°-67° C. and a boiling point of 78° C./9 mbar are obtained.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 2
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 3
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 4
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 5
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 6
cis-Octahydropyrrolo[3,4-b]pyridine
Customer
Q & A

Q1: What is the role of cis-Octahydropyrrolo[3,4-b]pyridine in fluoroquinolone synthesis?

A: cis-Octahydropyrrolo[3,4-b]pyridine acts as a reagent in the synthesis of fluoroquinolone derivatives. It reacts with 7-halo-6-fluoroquinolone-3-carboxylic acids through a direct amination reaction. This reaction is catalyzed by various catalysts, including nano-Fe3O4@ZrO2-SO3H [], giant-ball nanoporous isopolyoxomolybdate [], and nano Zirconia Sulfuric Acid (ZrSA) [].

Q2: What are the advantages of using the mentioned catalysts in these reactions?

A2: The research papers highlight several advantages of using these catalysts:

  • High Efficiency: The catalysts demonstrate high catalytic activity, leading to good yields of fluoroquinolone derivatives [, , ].
  • Recyclability: Nano-Fe3O4@ZrO2-SO3H and ZrSA are recyclable and can be reused multiple times without significant loss in catalytic activity [, ].
  • Green Chemistry: The reactions can be carried out in water, including magnetized water, as a green solvent [, ]. This aligns with environmentally friendly practices in chemical synthesis.
  • Operational Simplicity: The reactions involve simple work-up procedures, making the overall synthesis process more efficient [, , ].

Q3: Are there differences in reaction outcomes based on the water used?

A: Yes, studies comparing ordinary water and magnetized water as solvents observed that magnetized water generally led to better results in terms of product yield [, ]. The exact mechanism behind this difference is not fully elucidated in the provided abstracts.

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